Technical Whitepaper: Ostarine-d4 (Enobosarm-d4)
Technical Whitepaper: Ostarine-d4 (Enobosarm-d4)
This guide provides an in-depth technical analysis of Ostarine-d4 (Enobosarm-d4), focusing on its chemical structure, synthesis, and critical role as an internal standard in bioanalytical quantification.
Structural Dynamics and Pharmacokinetic Applications
Executive Summary
Ostarine-d4 (Enobosarm-d4) is the stable isotope-labeled analog of the selective androgen receptor modulator (SARM) Ostarine (MK-2866).[1] It is characterized by the substitution of four hydrogen atoms with deuterium (
Unlike deuterated therapeutic candidates designed for metabolic stability (kinetic isotope effect), Ostarine-d4 is engineered primarily as a bioanalytical internal standard (IS) . It provides precise correction for matrix effects, extraction efficiency, and ionization variability during the quantitative analysis of Ostarine in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure & Properties[1][2][3][4][5]
The incorporation of four deuterium atoms results in a mass shift of +4 Daltons relative to the parent compound, allowing for mass-resolved detection without chromatographic resolution.
2.1 Physicochemical Profile[1][3][4]
| Property | Ostarine (Parent) | Ostarine-d4 (Isotopologue) |
| IUPAC Name | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | (2S)-3-(4-cyanophenoxy-2,3,5,6-d4 )-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
| CAS Number | 841205-47-8 | 1202044-20-9 |
| Molecular Formula | C | C |
| Molecular Weight | 389.33 g/mol | 393.36 g/mol |
| Exact Mass | 389.10 | 393.12 |
| Solubility | DMSO, Ethanol, Acetonitrile | DMSO, Ethanol, Acetonitrile |
| Isotopic Purity | N/A | Typically ≥99% deuterated forms |
2.2 Structural Visualization
The following diagram illustrates the structural relationship and the specific deuteration sites (D-Labeling) on the phenoxy ring.
Figure 1: Structural transition from Ostarine to Ostarine-d4, highlighting the phenoxy ring as the site of deuteration.
Synthesis & Isotopic Purity
The synthesis of Ostarine-d4 requires high isotopic enrichment to prevent "cross-talk" in the mass spectrometer (i.e., unlabelled D0 isotopologues interfering with the analyte signal).
3.1 Synthetic Pathway
The most common synthetic route involves the coupling of a deuterated phenolic precursor with a chiral epoxide or bromo-amide intermediate.
-
Precursor Preparation: 4-Cyanophenol-d4 is synthesized or procured. This precursor carries the stable isotopes.[5]
-
Coupling Reaction: The 4-cyanophenol-d4 is reacted with (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (the chiral backbone) under basic conditions (e.g., K
CO in Acetone). -
Purification: The resulting crude is purified via silica gel chromatography to ensure removal of unreacted precursors.
Critical Quality Attribute: The final product must possess ≥99% isotopic purity . Even a 1% presence of the D0 (non-deuterated) form can skew quantification results at the Lower Limit of Quantification (LLOQ).
Bioanalytical Application: LC-MS/MS Protocol
Ostarine-d4 is the "Gold Standard" internal standard for pharmacokinetic (PK) studies and anti-doping analysis. Its physicochemical properties (retention time, pKa) are virtually identical to Ostarine, ensuring it experiences the same matrix suppression or enhancement effects.
4.1 Experimental Workflow (LC-MS/MS)
Objective: Quantify Ostarine in rat/human plasma using Ostarine-d4 correction.
Reagents:
-
Internal Standard: Ostarine-d4 (1 µg/mL stock in Methanol)
-
Matrix: Plasma or Serum[8]
Step-by-Step Protocol:
-
Stock Preparation:
-
Dissolve 1 mg Ostarine-d4 in 1 mL DMSO or MeOH to create a 1 mg/mL Master Stock.
-
Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 10 µL of Ostarine-d4 Working Solution (Spike).
-
Add 200 µL of ice-cold Acetonitrile (precipitation agent).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (SARMs often ionize better in negative mode due to the amide/cyano groups).
-
4.2 Mass Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are monitored to distinguish the analyte from the standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ostarine | 388.1 [M-H] | 118.0 (Cyanophenol) | 25 |
| Ostarine-d4 | 392.1 [M-H] | 122.0 (Cyanophenol-d4) | 25 |
Note: The product ion shift from 118 to 122 confirms the deuterium is on the cyanophenoxy ring, which is the fragment lost/detected during collision-induced dissociation (CID).
4.3 Bioanalytical Logic Flow
Figure 2: LC-MS/MS quantification workflow utilizing Ostarine-d4 to normalize analytical variability.
Contextual Mechanism: SARM Signaling
While Ostarine-d4 is an analytical tool, understanding the target pharmacology is essential for researchers designing potency or occupancy assays.
Ostarine acts as a Selective Androgen Receptor Modulator .[2][5][7][9][10][11] It binds to the Androgen Receptor (AR) with high affinity but recruits specific co-activators that preferentially drive anabolic gene expression in muscle and bone, sparing prostate tissue.[11]
Figure 3: Mechanism of Action for Ostarine, highlighting the tissue-selective pathway that Ostarine-d4 helps quantify in PK studies.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45107712, Ostarine. Retrieved from [Link]
- Thevis, M., et al. (2011). Mass spectrometric characterization of the selective androgen receptor modulator (SARM) GTx-024. Rapid Communications in Mass Spectrometry.
-
Kim, J., et al. (2005).[2] The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics. (Contextual citation for SAR).
Sources
- 1. Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Ostarine | 841205-47-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ostarine(MK-2866) | 1202044-20-9 [chemicalbook.com]
- 7. Enobosarm - Wikipedia [en.wikipedia.org]
- 8. lcms.cz [lcms.cz]
- 9. Ostarine | CAS 841205-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
